
(4-Chlorophenyl)-N-(((phenylamino)carbonylamino)thioxomethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)-N-(((phenylamino)carbonylamino)thioxomethyl)formamide, also known as 4CP-NPCAT, is a chemical compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a synthetic molecule composed of a chlorophenyl group, an aminothioxomethyl group, and a formamide group. 4CP-NPCAT has been studied for its ability to act as a substrate for enzymes, its biochemical and physiological effects, and its potential applications in research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
One area of scientific research involving (4-Chlorophenyl)-N-(((phenylamino)carbonylamino)thioxomethyl)formamide relates to its role in the synthesis of complex organic compounds. Studies have demonstrated its utility in creating a variety of heterocyclic compounds, including pyrazolo[3,4-b]pyridines and quinazolinones, which are of interest due to their diverse biological activities. For instance, Quiroga et al. (1999) explored the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines from 3-amino-5-arylpyrazoles and α-cyanochalcones, revealing insights into the tautomeric structures and hydrogen bonding in such systems (Quiroga et al., 1999). Additionally, Mohebat et al. (2015) described a facile one-pot synthesis approach for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones, highlighting the versatility of similar compounds in synthetic organic chemistry (Mohebat et al., 2015).
Photocatalytic Applications
Research has also been conducted on the photocatalytic properties of compounds structurally related to this compound. Jones et al. (2020) investigated the use of a novel mono-porphyrin for the photodegradation of chlorophenols, employing a partially modified polyacrylonitrile polymer as a support system. This study underscores the potential of related chemical frameworks in environmental remediation through photocatalytic degradation of pollutants (Jones et al., 2020).
Biological Activity and Antibacterial Properties
Another significant area of application is in the exploration of biological activities, including antibacterial properties. Although the direct study of this compound in this context may be limited, related compounds have been examined for their bioactive potentials. For example, the synthesis and evaluation of formamidines and their derivatives have shown a range of biological activities, from acaricidal and insecticidal to potential antibacterial effects. Hollingworth's review on formamidines highlights the novel biological activities and mode of action of this group of compounds, suggesting areas for further investigation in related chemical entities (Hollingworth, 1976).
Eigenschaften
IUPAC Name |
4-chloro-N-(phenylcarbamoylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-8-6-10(7-9-11)13(20)18-15(22)19-14(21)17-12-4-2-1-3-5-12/h1-9H,(H3,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHVMOMSCBXZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

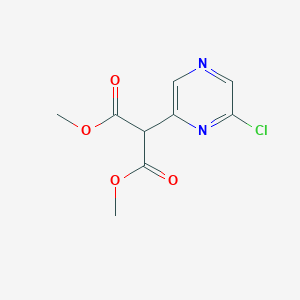

![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)
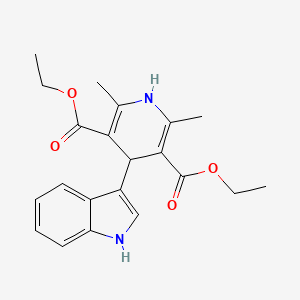
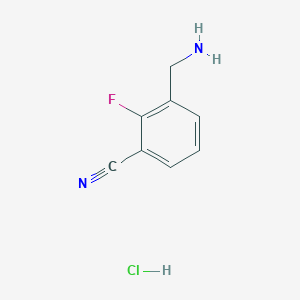
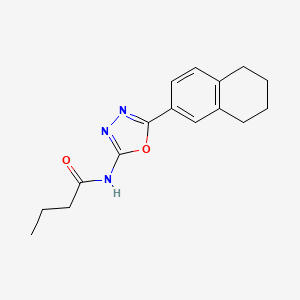

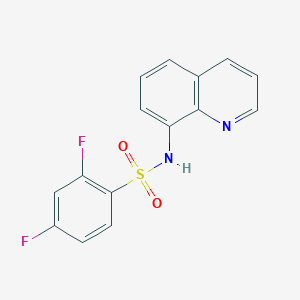
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2815734.png)
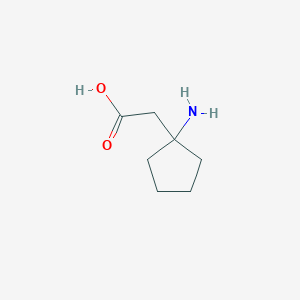
![Methyl 2'-amino-1-ethyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2815738.png)
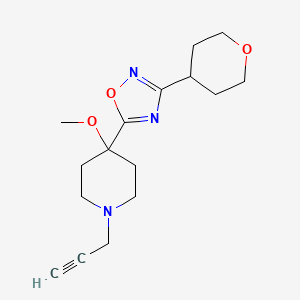
![2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2815741.png)
